molecular formula C21H14Cl2FN3O2S B4739421 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

Cat. No. B4739421
M. Wt: 462.3 g/mol
InChI Key: WZZPSARDKJUBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide, also known as BFA-1, is a chemical compound that has been widely studied in scientific research. This compound is a potent inhibitor of the protein-protein interaction between Bcl-2 and Bak, which is involved in the regulation of apoptosis.

Mechanism of Action

2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide binds to the BH3-binding groove of Bcl-2, which is involved in the interaction with the BH3 domain of Bak. This binding prevents the interaction between Bcl-2 and Bak, leading to the activation of Bak and the induction of apoptosis. The mechanism of action of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been studied using various techniques, including X-ray crystallography, surface plasmon resonance, and isothermal titration calorimetry.
Biochemical and Physiological Effects
2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to induce apoptosis in various cancer cell lines, including breast cancer, leukemia, and lymphoma. In addition, 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has also been studied in animal models, where it has been shown to inhibit tumor growth and improve survival.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is its potency and specificity in inhibiting the Bcl-2/Bak protein-protein interaction. This makes it a useful tool for studying the role of this interaction in apoptosis and for identifying potential therapeutic targets. However, one of the limitations of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is its cytotoxicity, which can limit its use in certain experiments. In addition, the synthesis of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide. One direction is the development of more potent and selective inhibitors of the Bcl-2/Bak protein-protein interaction. Another direction is the study of the role of this interaction in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the use of 2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide in combination with other therapies, such as chemotherapy and radiation therapy, may have potential for improving the treatment of cancer.

Scientific Research Applications

2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide has been studied extensively in scientific research due to its potent inhibition of the Bcl-2/Bak protein-protein interaction. This interaction is involved in the regulation of apoptosis, which is a process of programmed cell death that is important for the maintenance of tissue homeostasis. Dysregulation of apoptosis has been implicated in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

properties

IUPAC Name

2,4-dichloro-N-[3-[(4-fluorobenzoyl)carbamothioylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2FN3O2S/c22-13-6-9-17(18(23)10-13)20(29)25-15-2-1-3-16(11-15)26-21(30)27-19(28)12-4-7-14(24)8-5-12/h1-11H,(H,25,29)(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZPSARDKJUBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[3-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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